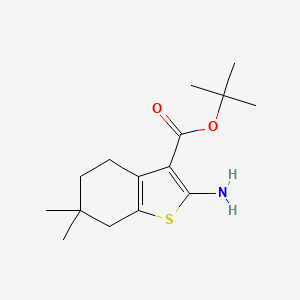

2-アミノ-6,6-ジメチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸tert-ブチルエステル

説明

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H23NO2S and its molecular weight is 281.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

製薬研究

この化合物は、医薬品の合成における構成要素としての可能性を探求されています。 その構造は、特に抗炎症作用と抗癌作用を持ついくつかの薬物分子に見られるベンゾチオフェン部分の存在により、新規治療薬の開発に役立つ可能性を示唆しています .

農業化学

農業では、このような化合物は、新しい殺虫剤や除草剤の開発における役割について頻繁に調査されています。 tert-ブチル基は、特定の害虫や雑草を標的にし、作物に影響を与えないという特定の立体特性を与える可能性があります .

材料科学

材料科学者は、この化合物が重合剤または改質剤として作用する能力について研究する可能性があります。 その堅牢な構造により、耐久性または柔軟性が向上した新しい高分子材料を開発できる可能性があります .

環境科学

研究者は、この化合物の環境への影響、特にその生分解性と毒性プロファイルを調べることができます。 これらの側面を理解することは、さまざまな用途での安全性評価に不可欠です .

エネルギー部門

この化合物のエネルギー部門における潜在的な用途には、燃料組成物に添加剤として使用して効率を向上させるか、またはバッテリー技術の成分として使用して充電容量と安定性を向上させることが含まれる可能性があります .

化学合成

汎用性の高い化学中間体として、この化合物は、幅広い有機分子の合成に使用できます。 さまざまな官能基との反応性により、化学者のツールキットにおいて貴重なツールとなっています .

分析化学

分析化学では、この化合物の誘導体は、クロマトグラフィー法または分光分析における標準または試薬として役立ち、複雑な混合物の同定と定量化を支援します .

生化学

最後に、生化学では、この化合物を用いて酵素と基質の相互作用、特に類似の複素環構造と相互作用する酵素を研究できます。 これにより、酵素のメカニズムに関する洞察が得られ、創薬に役立ちます .

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the target’s activity, which can lead to therapeutic effects .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

生物活性

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1453117-17-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : C15H23NO2S

- Molar Mass : 281.41 g/mol

- Density : 1.108 g/cm³ (predicted)

- Boiling Point : 417.9 °C (predicted)

- pKa : 0.52 (predicted) .

Biological Activity Overview

Research indicates that compounds derived from the benzothiophene scaffold exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Specifically, studies have suggested that derivatives of the benzothiophene structure can influence several biological pathways relevant to cancer and infectious diseases.

Antitumor Activity

A significant focus has been on the cytostatic effects of benzothiophene derivatives. For instance, azomethine derivatives related to this compound have shown promising results in inhibiting tumor cell proliferation. The structure of these compounds allows for interactions with various molecular targets involved in tumorigenesis .

Case Study : A study on azomethine derivatives indicated their potential as cytostatic agents with activity against multiple cancer cell lines. The structural modifications significantly influenced their potency and selectivity .

Antimicrobial Activity

The antimicrobial properties of benzothiophene derivatives have also been documented. A study identified several compounds with effective inhibitory concentrations against Staphylococcus aureus, including strains resistant to methicillin . This highlights the potential for these compounds in treating resistant bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Key factors influencing activity include:

- Substituents on the aromatic ring : Variations in substituents can significantly alter biological activity and selectivity.

- Hydrophobicity : The balance between hydrophilic and hydrophobic regions affects membrane permeability and bioavailability.

Research suggests that specific modifications can enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes microwave-assisted synthesis which provides rapid and high-yielding results. This method is particularly advantageous for synthesizing complex structures like benzothiophenes under mild conditions .

Research Findings Summary Table

特性

IUPAC Name |

tert-butyl 2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-14(2,3)18-13(17)11-9-6-7-15(4,5)8-10(9)19-12(11)16/h6-8,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGIJBKLNXBFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。